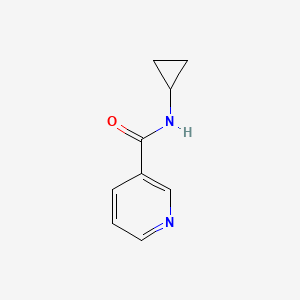
Nicotinamide, N-cyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N-cyclopropyl- is a derivative of nicotinamide, a form of vitamin B3. This compound features a cyclopropyl group attached to the nitrogen atom of the nicotinamide structure. Nicotinamide itself is known for its role in various biological processes, including DNA repair, cellular metabolism, and anti-inflammatory responses. The addition of the cyclopropyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-cyclopropyl- typically involves the introduction of a cyclopropyl group to the nitrogen atom of nicotinamide. One common method is the reaction of nicotinamide with cyclopropylamine under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of Nicotinamide, N-cyclopropyl- may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-cyclopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of the cyclopropyl group with other functional groups.
Scientific Research Applications
Nicotinamide, N-cyclopropyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and DNA repair mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nicotinamide, N-cyclopropyl- involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes involved in cellular metabolism and DNA repair. The cyclopropyl group can influence its binding affinity and specificity, potentially enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, known for its role in cellular metabolism and DNA repair.
Nicotinamide mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide (NAD+), involved in energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with similar biological functions.
Uniqueness
Nicotinamide, N-cyclopropyl- is unique due to the presence of the cyclopropyl group, which can alter its chemical and biological properties. This modification can potentially enhance its stability, binding affinity, and specificity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
25764-74-3 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-cyclopropylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) |
InChI Key |
MOYRFTWDQJDILN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10975194.png)
![4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea](/img/structure/B10975206.png)
![(1-methyl-1H-pyrazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975212.png)
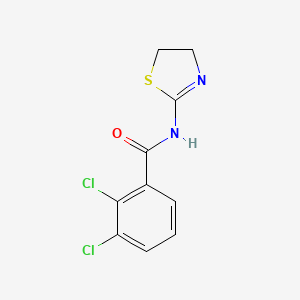
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B10975225.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10975232.png)
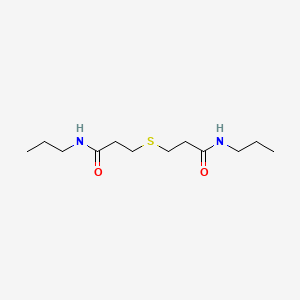
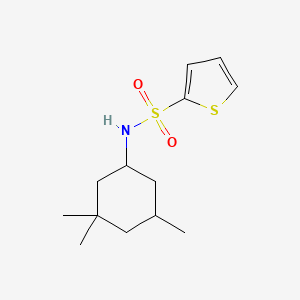
![3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975248.png)
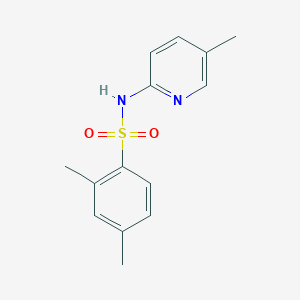
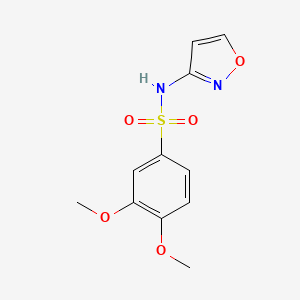
![N-(2-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10975255.png)
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B10975260.png)
